
1-(2-Bromo-1-butoxyethyl)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-1-butoxyethyl)-2-methylbenzene, also known by its IUPAC name, is a chemical compound with the molecular formula C13H19BrO. Its molecular weight is approximately 271.2 g/mol. This compound features a benzene ring substituted with a bromoethyl group and a butoxyethyl group at different positions. The structure is as follows:
Structure: C6H4BrCH2CH2OCH2CH2CH3
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes can yield 1-(2-bromo-1-butoxyethyl)-2-methylbenzene One common method involves the bromination of 1-(2-hydroxyethyl)-2-methylbenzene (also known as o-cresol) using bromine or a brominating agent
Reaction Conditions: The bromination typically occurs under acidic conditions, with a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction temperature and solvent choice play crucial roles in achieving high yields.
Industrial Production: While industrial-scale production details are proprietary, laboratories and research facilities can synthesize this compound using the methods described above.
Analyse Chemischer Reaktionen
1-(2-Bromo-1-butoxyethyl)-2-methylbenzene can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromoethyl group is replaced by other nucleophiles (e.g., hydroxide, alkoxides, amines).
Reduction Reactions: Reduction of the bromoethyl group can yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the alkyl groups can lead to carboxylic acids or ketones.
Bromination: Bromine (Br) or N-bromosuccinimide (NBS) in an acidic medium.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example:
- Bromination yields this compound.
- Reduction produces the corresponding alcohol.
- Oxidation can lead to carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-1-butoxyethyl)-2-methylbenzene finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Pharmaceutical Research: It may serve as a precursor for drug development.
Materials Science: For functionalized polymers or surface modification.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. For instance:
- In drug development, it might interact with specific molecular targets (e.g., enzymes, receptors) to exert therapeutic effects.
- In materials science, it could modify surface properties or enhance material performance.
Vergleich Mit ähnlichen Verbindungen
While 1-(2-Bromo-1-butoxyethyl)-2-methylbenzene is unique due to its specific substitution pattern, similar compounds include:
- 1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene (CAS: 1250020-80-4) .
- Other alkyl-substituted benzene derivatives.
Eigenschaften
Molekularformel |
C13H19BrO |
|---|---|
Molekulargewicht |
271.19 g/mol |
IUPAC-Name |
1-(2-bromo-1-butoxyethyl)-2-methylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-3-4-9-15-13(10-14)12-8-6-5-7-11(12)2/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
FDVPFABCHYGLQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(CBr)C1=CC=CC=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13519838.png)

![Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13519847.png)
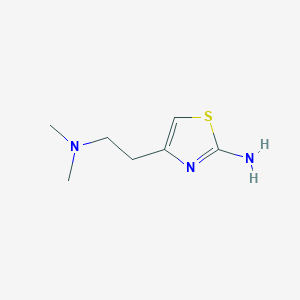
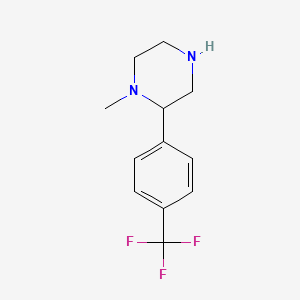
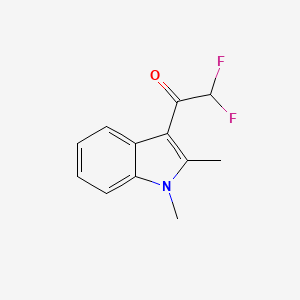
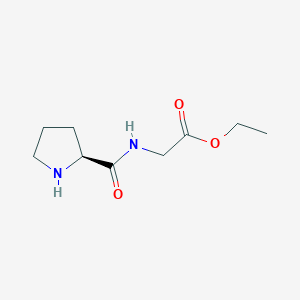


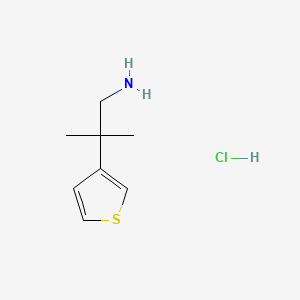

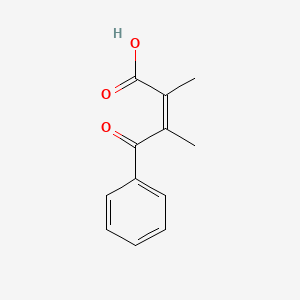
![3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13519909.png)
![1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride](/img/structure/B13519913.png)
